Cas no 1111269-40-9 (2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole)

2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-6,7-difluoro-1H-Benzimidazole
- 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
- 2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
- 1111269-40-9
- HS-8716
- G72484
- SCHEMBL13157082
- 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
- EN300-3062057
- SCHEMBL23508194
-
- MDL: MFCD24465125
- Inchi: InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13)
- InChI Key: COFYXFSSDRHBSB-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C2=C1NC(=N2)CCl)F)F
Computed Properties
- Exact Mass: 202.0109322g/mol
- Monoisotopic Mass: 202.0109322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 28.7Ų
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3062057-0.1g |
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole |
1111269-40-9 | 95.0% | 0.1g |
$216.0 | 2025-03-19 | |
Enamine | EN300-3062057-0.25g |
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole |
1111269-40-9 | 95.0% | 0.25g |
$309.0 | 2025-03-19 | |
Ambeed | A1216631-250mg |
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole |
1111269-40-9 | 95% | 250mg |
$285.0 | 2025-02-21 | |
Enamine | EN300-3062057-1g |
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole |
1111269-40-9 | 95% | 1g |
$914.0 | 2023-09-05 | |
1PlusChem | 1P024X0Q-250mg |
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole |
1111269-40-9 | 95% | 250mg |
$259.00 | 2023-12-26 | |
Aaron | AR024X92-100mg |
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole |
1111269-40-9 | 95% | 100mg |
$152.00 | 2025-02-15 | |
Ambeed | A1216631-100mg |
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole |
1111269-40-9 | 95% | 100mg |
$168.0 | 2025-02-21 | |
Enamine | EN300-3062057-10.0g |
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole |
1111269-40-9 | 95.0% | 10.0g |
$2677.0 | 2025-03-19 | |
Ambeed | A1216631-1g |
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole |
1111269-40-9 | 95% | 1g |
$769.0 | 2025-02-21 | |
Enamine | EN300-3062057-0.05g |
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole |
1111269-40-9 | 95.0% | 0.05g |
$145.0 | 2025-03-19 |
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
Recent Advances in the Study of 2-(Chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole (CAS: 1111269-40-9)
2-(Chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole (CAS: 1111269-40-9) is a fluorinated benzodiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activity, particularly as a versatile building block for the construction of more complex heterocyclic compounds.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole as a precursor for the development of novel kinase inhibitors. The researchers demonstrated that the chloromethyl group can undergo nucleophilic substitution reactions with various amines, enabling the rapid diversification of the benzodiazole scaffold. This approach was successfully applied to generate a library of compounds with promising activity against several cancer-related kinases.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound was utilized as a key intermediate in the synthesis of fluorescent probes for imaging applications. The difluoro-substituted benzodiazole core exhibited excellent photophysical properties, making it suitable for the development of high-contrast imaging agents for cellular studies. The study highlighted the compound's stability and compatibility with biological systems, further underscoring its potential in biomedical research.
In addition to its synthetic applications, 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole has been investigated for its direct biological effects. A recent preprint on ChemRxiv (2024) revealed that the compound exhibits moderate inhibitory activity against certain bacterial enzymes, suggesting its potential as an antimicrobial agent. The study employed molecular docking and enzymatic assays to elucidate the binding interactions, providing a foundation for future structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a collaborative study between academic and industrial researchers (unpublished data, 2024) is exploring the use of prodrug approaches to enhance the bioavailability of derivatives derived from 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole.
In conclusion, 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole (CAS: 1111269-40-9) represents a valuable chemical entity with diverse applications in drug discovery, imaging, and antimicrobial research. Continued investigation into its reactivity and biological properties is expected to yield further insights and novel therapeutic candidates. Researchers are encouraged to explore its potential in interdisciplinary contexts, leveraging its unique structural features for innovative solutions in chemical biology and medicine.
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